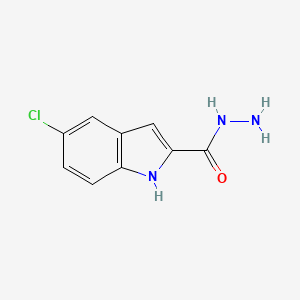

5-chloro-1H-indole-2-carbohydrazide

描述

The Indole (B1671886) Scaffold as a Privileged Structure in Contemporary Drug Discovery and Development

The indole scaffold is a cornerstone in the field of medicinal chemistry, widely regarded as a "privileged structure." nih.govingentaconnect.com This designation stems from its remarkable ability to serve as a foundational framework for ligands that can interact with a diverse array of biological targets, leading to a multitude of therapeutic applications. nih.goveurekaselect.comnih.gov The indole nucleus is a common feature in numerous biologically active compounds, both of natural origin—such as the essential amino acid tryptophan and various alkaloids—and synthetic drugs. nih.govingentaconnect.com Its prevalence in successful pharmaceuticals highlights its significance in drug design and development.

The versatility of the indole scaffold can be attributed to several key factors. Its bicyclic aromatic structure provides a rigid framework that can be strategically modified to optimize binding interactions with target proteins. nih.gov Furthermore, the indole ring system is amenable to a wide range of chemical modifications, allowing for the introduction of various functional groups to fine-tune the pharmacological properties of the resulting molecules. nih.gov This chemical tractability enables the creation of large libraries of indole-based compounds for screening against different therapeutic targets.

The broad therapeutic relevance of indole-containing compounds is extensive, with examples found in treatments for inflammation, as phosphodiesterase inhibitors, and as agonists or antagonists for 5-hydroxytryptamine and cannabinoid receptors. ingentaconnect.comeurekaselect.comresearchgate.net Many of these biological targets are G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that is effectively recognized by the indole scaffold. ingentaconnect.comnih.gov This inherent ability to interact with multiple receptor types underscores the privileged nature of the indole moiety in the quest for novel therapeutic agents. The diverse biological functions of indole derivatives also include antimicrobial, antiviral, and anticancer activities, making it a highly promising scaffold for ongoing drug discovery efforts. researchgate.netmdpi.com

Significance of Hydrazide Functionalities in Bioactive Molecules and Pharmacological Agents

The hydrazide functional group (-CONHNH2) is a critical component in a vast number of bioactive molecules and plays a pivotal role in medicinal chemistry. rjptonline.orgwisdomlib.org Hydrazides are derivatives of carboxylic acids and hydrazine (B178648), and their unique chemical properties make them valuable building blocks in the synthesis of a wide range of pharmacologically active compounds. rjptonline.orgwisdomlib.org The presence of the hydrazide moiety can confer a variety of biological activities to a molecule, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antiprotozoal properties. rjptonline.orgnih.gov

Historically, the importance of the hydrazide group was prominently demonstrated by the discovery and use of isonicotinic acid hydrazide (isoniazid) as a frontline treatment for tuberculosis. rjptonline.orgresearchgate.net This seminal discovery spurred extensive research into other hydrazide-containing compounds, leading to the development of numerous drugs with diverse therapeutic applications. mdpi.com For instance, various hydrazide derivatives have been investigated and utilized as antidepressants (monoamine oxidase inhibitors), neurostimulators, and anti-Parkinson's agents. mdpi.com

Beyond their intrinsic biological activities, hydrazides are highly versatile intermediates in organic synthesis. mdpi.com They serve as key synthons for the construction of various heterocyclic ring systems, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores in many drug molecules. wisdomlib.orgmdpi.com The reactivity of the hydrazide group allows for the facile creation of hydrazone derivatives, which also exhibit a broad spectrum of biological effects, including anticancer and antimicrobial activities. nih.govresearchgate.net The continued exploration of hydrazide chemistry is a testament to its enduring significance in the development of new and effective therapeutic agents. nih.gov

Overview of 5-chloro-1H-indole-2-carbohydrazide within Indole-Carbohydrazide Derivatives Research

This compound is a specific molecule that combines the privileged indole scaffold with the pharmacologically significant hydrazide functionality. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research into indole-carbohydrazide derivatives, including those derived from the 5-chloro-substituted parent compound, has yielded a number of promising bioactive agents.

The general synthetic approach to creating derivatives often involves the reaction of the hydrazide group with various aldehydes or ketones to form hydrazones, or its use in cyclization reactions to generate novel heterocyclic systems. mdpi.comsemanticscholar.org For instance, derivatives of the closely related 1H-indole-2-carbohydrazide have been synthesized and evaluated as potent α-glucosidase inhibitors, which are of interest in the management of diabetes. nih.gov

Specifically, research on derivatives of 5-chloro-1H-indole-2-carboxamide, a closely related structure, has led to the identification of potent inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), a target for the treatment of type 2 diabetes. nih.gov Furthermore, the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives has resulted in compounds with significant tubulin polymerization inhibitory activity and potent anticancer effects against a panel of human cancer cell lines. rsc.org These examples highlight the potential of the this compound core structure as a starting point for the development of novel therapeutic agents targeting a range of diseases.

Table 1: Biological Activities of Indole and Hydrazide Derivatives

| Class of Compound | Biological Activities |

|---|---|

| Indole Derivatives | Anti-inflammatory, Phosphodiesterase inhibition, 5-HT receptor agonism/antagonism, Cannabinoid receptor agonism, Antimicrobial, Antiviral, Anticancer |

| Hydrazide Derivatives | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antiviral, Antiprotozoal, Antitubercular, Antidepressant |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHLZAKLPOCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406451 | |

| Record name | 5-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-67-8 | |

| Record name | 5-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20948-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1h Indole 2 Carbohydrazide and Its Derivatives

Synthetic Pathways to the 5-chloro-1H-indole-2-carbohydrazide Core

The construction of the this compound framework primarily relies on a sequential approach starting from indole-2-carboxylic acid precursors. This involves the strategic introduction of the chloro substituent at the 5-position, followed by the formation of the carbohydrazide (B1668358) moiety.

Esterification and Hydrazinolysis of Indole-2-carboxylic Acid Precursors

A common and effective method to obtain this compound begins with the corresponding 5-chloro-1H-indole-2-carboxylic acid. sigmaaldrich.com This precursor undergoes Fischer esterification, typically by reacting it with an alcohol, such as absolute ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.netosti.gov This reaction converts the carboxylic acid into its more reactive ester derivative, for instance, ethyl 5-chloro-1H-indole-2-carboxylate.

The subsequent and final step in forming the carbohydrazide is hydrazinolysis. The synthesized ester is treated with hydrazine (B178648) hydrate. researchgate.netmdpi.com This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group (-NHNH2), yielding the desired this compound. cymitquimica.com A similar multi-step synthesis starting from indole-3-carbaldehyde involves oxidation to the carboxylic acid, followed by esterification and hydrazinolysis. nih.gov

A telescoped flow procedure offers a continuous and scalable alternative for synthesizing acid hydrazides from carboxylic acids, which can be adapted for indole (B1671886) derivatives. osti.gov This method involves in-line esterification followed by immediate hydrazinolysis in a continuous flow system, potentially reducing reaction times and improving efficiency. osti.gov

Strategies for Halogenation, with a Focus on 5-Chloro Substitution

The introduction of a chlorine atom at the 5-position of the indole ring is a critical step in the synthesis of the target compound. Several halogenation strategies can be employed.

One direct approach is the electrophilic chlorination of an indole-2-carboxylic acid derivative. However, direct halogenation of the indole nucleus can sometimes lead to a mixture of products, with the 3-position being particularly susceptible to electrophilic attack. mdpi.com Therefore, protecting the indole nitrogen and carefully selecting the chlorinating agent and reaction conditions are crucial for achieving regioselectivity.

An alternative and often more controlled method is to start with a pre-functionalized precursor, such as 5-bromoindole. A halogen-exchange reaction can then be performed using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone to yield the 5-chloroindole (B142107) derivative. researchgate.net

Decarboxylative halogenation presents another synthetic route, where a carboxylic acid is converted to an organic halide. acs.orgnih.gov While various methods exist, their application to heteroaromatic acids like indole-2-carboxylic acid requires specific conditions to favor ipso-substitution. acs.org

Derivatization Strategies via the Carbohydrazide Moiety

The carbohydrazide functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives with diverse structural features.

Formation of Schiff Bases (Hydrazones) from this compound

One of the most common derivatization strategies involves the condensation reaction between this compound and various aldehydes or ketones. This reaction, typically carried out in a suitable solvent like ethanol with a catalytic amount of acid (e.g., glacial acetic acid), leads to the formation of Schiff bases, also known as hydrazones. uobaghdad.edu.iqnih.govresearchgate.netajchem-b.com

The general structure of these derivatives features the indole core linked to an imine (-N=CH-) functionality. The variability of the aldehyde or ketone reactant allows for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's properties. nih.gov For instance, reacting this compound with substituted benzaldehydes yields N'-[(substituted)benzylidene]-5-chloro-1H-indole-2-carbohydrazides.

Synthesis of Thiazolidinone Derivatives

Thiazolidinone rings are five-membered heterocyclic structures containing both sulfur and nitrogen atoms. The synthesis of thiazolidinone derivatives from this compound typically proceeds through a two-step sequence.

First, the corresponding Schiff base is formed as described in the previous section. This intermediate then undergoes cyclocondensation with a reagent containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). nih.gov This reaction results in the formation of a 4-thiazolidinone (B1220212) ring attached to the indole scaffold via the hydrazone linkage. nih.govsemanticscholar.orgmdpi.com The general structure of these compounds is characterized by the 2-(5-chloro-1H-indol-2-yl)-N-(4-oxothiazolidin-3-yl)acetohydrazide core. Variations in the initial aldehyde and substitutions on the thioglycolic acid can lead to a diverse library of thiazolidinone derivatives.

Incorporation of Triazole and Other Heterocyclic Moieties

The carbohydrazide moiety also serves as a key building block for the construction of other important heterocyclic rings, such as triazoles and oxadiazoles.

For the synthesis of 1,2,4-triazole (B32235) derivatives, this compound can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. researchgate.netnih.gov This intermediate can then be cyclized under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding 5-(5-chloro-1H-indol-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiol. nih.govsemanticscholar.org

Alternatively, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized. For instance, reacting the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide can lead to the formation of a 5-(5-chloro-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol. mdpi.com These triazole and oxadiazole rings can be further functionalized, expanding the chemical diversity of the resulting compounds. nih.govnih.govrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques in Indole-Carbohydrazide Research

The primary techniques for the characterization of indole-2-carbohydrazide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. iaea.org Computational methods, such as Density Functional Theory (DFT), are also increasingly used to complement experimental data and provide deeper theoretical understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are critical for confirming the successful synthesis and substitution patterns of this compound and its analogs.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule and their chemical environments. For indole-2-carbohydrazide derivatives, key diagnostic signals include the NH proton of the indole ring, which typically appears as a singlet at a low field (downfield) in the spectrum (e.g., δ 11.36–11.55 ppm). mdpi.comsemanticscholar.org The aromatic protons on the indole and any other aromatic rings appear in a characteristic region (e.g., δ 6.84–8.25 ppm). mdpi.comsemanticscholar.org Protons of the carbohydrazide moiety (-CONHNH₂) also give rise to distinct signals. mdpi.com

Detailed ¹H and ¹³C NMR Data for a Representative Indole-2-Carbohydrazide Derivative

| Compound | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | Reference |

| N-Benzyl-1H-indole-2-carbohydrazide | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J=7 Hz), 7.49 (d, 2H, J=8 Hz), 7.31–7.39 (m, 5H), 7.26 (t, 1H, J=7 Hz), 7.18 (t, 1H, J=7 Hz), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) | mdpi.com |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands confirm the presence of the key hydrazide and indole moieties. iaea.org

N-H Stretching: The N-H bonds of the indole ring and the hydrazide group typically show stretching vibrations in the region of 3100–3300 cm⁻¹. mdpi.com

C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) group of the hydrazide is observed around 1650–1680 cm⁻¹. mdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula. iaea.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, in Electron Ionization (EI) mode, the molecule is fragmented in a reproducible way, allowing for structural interpretation. researchgate.net

Key Spectroscopic Data for this compound

| Technique | Characteristic Feature | Typical Value/Range | Reference |

| FT-IR | C=O stretch (amide) | ~1650 cm⁻¹ | |

| FT-IR | N-H stretch | ~3200 cm⁻¹ | |

| HRMS | Molecular Formula | C₉H₈ClN₃O |

Single-Crystal X-ray Diffraction

While spectroscopic methods provide valuable data on connectivity, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Software such as SHELXL is commonly used to refine the crystal structure from the diffraction data, helping to resolve complex features like hydrogen bonding networks. For example, analysis of a derivative confirmed the planarity of the indole core and the specific conformation of the hydrazide side chain.

Exploration of Biological Activities of 5 Chloro 1h Indole 2 Carbohydrazide Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 5-chloro-1H-indole-2-carbohydrazide have demonstrated notable anticancer and antiproliferative effects through multiple mechanisms of action. Researchers have synthesized and evaluated novel series of compounds that show promise in combating various cancer types by interfering with cancer cell growth, survival, and proliferation.

In vitro Cytotoxicity Screening against Various Human Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. Novel series of 5-chloro-indole-2-carboxylate derivatives, which are closely related precursors, have been developed and assessed for their antiproliferative activities. mdpi.com

For instance, a series of ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylates showed potent antiproliferative effects. mdpi.comresearchgate.net Compound 3e (with an m-piperidin-1-yl substitution) was identified as a particularly potent derivative, exhibiting a GI₅₀ value of 29 nM, which is more potent than the reference drug erlotinib (B232) (GI₅₀ = 33 nM). mdpi.com This compound was especially effective against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. mdpi.com

Similarly, other studies on related indole-2-carbohydrazide derivatives have reported significant cytotoxic activities. One novel series was evaluated against HCT116 and SW480 colon cancer cell lines, with compound 24f from that series showing potent activity with GI₅₀ values of 8.1 and 7.9 μM, respectively, while remaining inactive against the normal MRC-5 cell line. nih.gov Another study on thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives found that compound 6i displayed excellent cytotoxic activity, with lethal concentration (LC₅₀) values of 71 nM against COLO 205 colon cancer cells and 75 nM against SK-MEL-5 melanoma cells.

Table 1: In vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Derivative 3e | General | GI₅₀ | 29 nM | mdpi.com |

| Erlotinib (Reference) | General | GI₅₀ | 33 nM | mdpi.com |

| Derivative 24f | HCT116 (Colon) | GI₅₀ | 8.1 µM | nih.gov |

| Derivative 24f | SW480 (Colon) | GI₅₀ | 7.9 µM | nih.gov |

| Derivative 6i | COLO 205 (Colon) | LC₅₀ | 71 nM | |

| Derivative 6i | SK-MEL-5 (Melanoma) | LC₅₀ | 75 nM |

Modulation of Cell Cycle Progression and Apoptosis Induction Pathways

The anticancer effects of these indole (B1671886) derivatives are often linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). Studies have shown that certain derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, some indole-carbohydrazide derivatives have been found to induce G2/M cell cycle arrest in triple-negative breast cancer cells.

The induction of apoptosis is a critical mechanism for anticancer agents. A 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was shown to inhibit the expression of apoptosis-related proteins. nih.govresearchgate.net This pro-apoptotic activity often involves the intrinsic or mitochondrial pathway. Key events include the dissipation of the mitochondrial membrane potential and the activation of caspases, which are proteases that execute the process of apoptosis. researchgate.netnih.gov Furthermore, these compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales toward cell death. nih.gov The downregulation of proteins essential for cell cycle progression, such as CDK1 and cyclin B, has also been observed following treatment with related indole derivatives. nih.gov

Inhibition of Specific Oncogenic Pathways (e.g., EGFR, BRAF)

A modern approach in cancer therapy is the targeted inhibition of specific oncogenic pathways that are over-activated in malignancies. Derivatives of this compound have been specifically designed as inhibitors of the mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. mdpi.comresearchgate.net

A series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibitory activity against the clinically relevant EGFRT790M mutant. mdpi.com The most potent compound, derivative 3e , had an IC₅₀ value of 68 nM against this mutant, making it 1.2-fold more potent than the reference drug erlotinib (IC₅₀ = 80 nM). mdpi.comresearchgate.net These compounds also showed significant activity against the BRAFV600E mutant, with compound 3e again being the most active. mdpi.com Notably, several of these derivatives displayed a favorable selectivity index, preferentially inhibiting the mutant EGFRT790M protein over the wild-type version. mdpi.com

Table 2: Inhibition of Oncogenic Kinases by 5-chloro-indole-2-carboxylate Derivatives

| Compound | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Derivative 3e | EGFRT790M | 68 nM | mdpi.comresearchgate.net |

| Erlotinib (Reference) | EGFRT790M | 80 nM | mdpi.comresearchgate.net |

| Derivative 3a | BRAFV600E | Potent Activity | mdpi.com |

| Derivative 3e | BRAFV600E | Most Potent in Series | mdpi.comresearchgate.net |

Tubulin Polymerization Inhibition and Microtubule-Targeting Mechanisms

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several indole-based compounds function as tubulin polymerization inhibitors. The indole scaffold is a "privileged group" in the design of such inhibitors, often targeting the colchicine (B1669291) binding site on tubulin. epa.gov

Derivatives of indole-2-carbohydrazide have been synthesized and evaluated for their microtubule-destabilizing effects. Studies on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives showed they could inhibit tubulin polymerization. Molecular docking simulations suggested that these compounds bind to the colchicine site, thereby disrupting microtubule dynamics. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. The indole nucleus is a common feature in many compounds with antimicrobial activity.

Antibacterial Spectrum and Potency

Research has confirmed the antibacterial potential of this class of compounds. A study involving 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives, which are synthesized from the corresponding carbohydrazide (B1668358), demonstrated antibacterial activity against a range of bacteria. These compounds were screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli.

Furthermore, a series of related (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. nih.gov In many cases, the activity of these compounds exceeded that of the reference antibiotics, ampicillin (B1664943) and streptomycin, by a significant margin. nih.gov The most active compound in that study showed minimum inhibitory concentration (MIC) values as low as 0.004–0.03 mg/mL. nih.gov Other research into indolyl derivatives has highlighted their potential for treating infections caused by ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Screening of Indole Derivatives

| Derivative Class | Bacterial Strains Tested | Observed Potency | Reference |

|---|---|---|---|

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | S. aureus, B. subtilis, E. coli | Screened for activity | |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative panel | MIC: 0.004–0.03 mg/mL for the most active compound | nih.gov |

| Aminoguanidyl indole derivatives | ESKAPE pathogens, MRSA | MIC: 2–16 µg/mL for potent compounds |

Antifungal Efficacy and Activity Profiles

The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents. nih.gov Derivatives of 5-aminoimidazole-4-carbohydrazonamide, which share structural similarities with indole-based compounds, have been investigated for their activity against Candida species. nih.gov

Research has shown that certain (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives exhibit significant antifungal activity against both fluconazole-susceptible and resistant strains of Candida albicans and Candida krusei. nih.gov The mechanism of action for these compounds appears to involve multiple pathways, including the potential for reactive oxygen species (ROS) production and the disruption of fungal biofilms. nih.gov

Table 1: Antifungal Activity of 5-aminoimidazole-4-carbohydrazonamide Derivatives

| Compound | Test Organism | MIC (µg/mL) | MLC (µg/mL) |

|---|---|---|---|

| 2h | C. albicans ATCC 90028 | 16 | 32 |

| 2k | C. albicans ATCC 90028 | 8 | 16 |

| 2l | C. albicans ATCC 90028 | 4 | 8 |

| 2h | C. krusei ATCC 6258 | 8 | 16 |

| 2k | C. krusei ATCC 6258 | 4 | 8 |

Data sourced from a study on the mechanism of antifungal activity by 5-aminoimidazole-4-carbohydrazonamide derivatives. nih.gov

Antituberculosis Potential

Tuberculosis remains a significant global health threat, necessitating the discovery of novel antitubercular drugs. nih.gov Indole-2-carboxamides have emerged as a promising class of compounds with antimycobacterial properties. nih.gov

A study focused on N-rimantadine indoleamides revealed that several derivatives exhibited potent activity against Mycobacterium tuberculosis (Mtb), with some compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar range. nih.gov Specifically, derivatives with certain substitutions on the indole ring demonstrated higher potencies. nih.gov

Table 2: Antitubercular Activity of N-rimantadine Indoleamides

| Compound | Substituent | MIC (µM) |

|---|---|---|

| 8f | - | 0.32 |

| 8g | - | 0.70 |

| 8h | - | 0.32 |

Data from a study on the design and synthesis of novel indole-2-carboxamides for growth inhibition of Mtb. nih.gov

Anti-inflammatory Activities and Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov However, non-selective COX inhibition can lead to gastrointestinal side effects. nih.govelsevierpure.com This has driven the development of selective COX-2 inhibitors. Indole derivatives have been extensively studied as potential anti-inflammatory agents with improved safety profiles. nih.gov

Research into a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified several compounds with significant anti-inflammatory activity. nih.gov One compound, in particular, demonstrated selective inhibition of COX-2 expression, suggesting a reduced risk of gastric issues. nih.gov The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is another strategy to develop safer anti-inflammatory drugs. nih.govscilit.com

Table 3: Anti-inflammatory Activity of Indole Schiff Base Derivatives

| Compound | % Inhibition of Edema (after 3h) |

|---|---|

| S3 | 68.35 |

| S7 | 65.47 |

| S14 | 63.69 |

Data from a study on the synthesis and biological evaluation of indole derivatives as cyclooxygenase inhibitors. nih.gov

Enzyme Inhibition Profiles

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by delaying the absorption of carbohydrates from the small intestine. The search for new and more effective α-glucosidase inhibitors is an active area of research.

Human Liver Glycogen (B147801) Phosphorylase a (hLGPa) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. mdpi.com Inhibiting liver glycogen phosphorylase a (LGPa) is a therapeutic strategy for managing type 2 diabetes. nih.gov A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit human liver glycogen phosphorylase a (hLGPa). nih.gov

One derivative, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, was found to be a potent inhibitor of hLGPa with an IC₅₀ value of 0.90 µM. nih.gov Further structural modifications, such as the introduction of fluorine atoms, led to even more potent compounds. nih.gov For instance, 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide exhibited an IC₅₀ of 0.020 µM. nih.gov

Table 4: hLGPa Inhibitory Activity of 5-chloro-1H-indole-2-carboxamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide (2f) | 0.90 |

| 5-chloro-N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-2-carboxamide (5b) | Potent Activity |

Data compiled from studies on N-bicyclo-5-chloro-1H-indole-2-carboxamide and 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as glycogen phosphorylase inhibitors. nih.govnih.gov

Inhibition of HIV-1 Reverse Transcriptase (for related indole carboxamides)

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. acs.orgacs.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key component of antiretroviral therapy. Indolylarylsulfone (IAS) derivatives, which include an indole-2-carboxamide moiety, have been identified as potent HIV-1 NNRTIs. acs.orgacs.org

Research has shown that new IAS derivatives with cyclic substituents at the indole-2-carboxamide position are potent inhibitors of wild-type HIV-1 replication. acs.orgnih.gov Furthermore, certain derivatives have demonstrated significant activity against common NNRTI-resistant mutant strains of HIV-1. acs.orgacs.orgnih.gov For example, some compounds were found to be more potent than nevirapine (B1678648) and efavirenz (B1671121) against the L100I and K103N mutant strains. acs.orgnih.gov

Table 5: Anti-HIV-1 Activity of Indolylarylsulfone Derivatives

| Compound | Target | EC₅₀ (nM) |

|---|---|---|

| 20 | HIV-1 WT (CEM cells) | Potent |

| 24 | HIV-1 WT (CEM cells) | Potent |

| 25 | HIV-1 WT (CEM cells) | Potent |

| 26 | HIV-1 WT (CEM cells) | Potent |

| 36 | HIV-1 WT (CEM cells) | Potent |

Data from a study on indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. acs.org

Antioxidant and Photoprotective Properties

The indole nucleus is a well-established pharmacophore known for its antioxidant properties, primarily due to its electron-rich nature which allows it to act as an electron or hydrogen donor to scavenge free radicals. nih.gov The introduction of a carbohydrazide moiety at the 2-position of the indole ring has been explored as a strategy to enhance this inherent activity. Further modifications, such as the preparation of hydrazone derivatives, have yielded compounds with notable antioxidant and photoprotective capabilities.

Detailed Research Findings

Research into arylidene-1H-indole-2-carbohydrazones has demonstrated that their antioxidant activity is significantly influenced by the number and position of hydroxyl groups on the arylidene portion of the molecule. nih.gov The presence of methoxy (B1213986) or 4-(diethylamino) groups has also been shown to contribute to good antioxidant activity. nih.gov In contrast, isomeric N'-(1H-indol-2-yl)methylidene-benzohydrazides exhibit lower antioxidant potential. nih.gov

A study on 5-chloroindole (B142107) hydrazide/hydrazone derivatives, synthesized from 5-chloroindole-3-carboxaldehyde, revealed potent antioxidant effects. nih.govnih.gov Many of the synthesized compounds displayed strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with IC50 values ranging from 2 to 60 µM. nih.gov Furthermore, a significant number of these derivatives showed a strong inhibitory effect in the superoxide (B77818) radical scavenging assay, with inhibition rates between 79% and 95% at a 1 mM concentration. nih.gov The antioxidant capacity of these indole derivatives is attributed to the electron-rich indole ring, which can stabilize and delocalize electrons, a feature enhanced by the introduction of an imine group in the side chain. nih.gov

In addition to their ability to scavenge free radicals, certain indole hydrazone derivatives have been investigated for their photoprotective properties. Arylidene-1H-indole-2-carbohydrazones have shown promising results with satisfactory in vitro Sun Protection Factor (SPF) values when compared to commercially available sunscreen agents like Padimate-O (PBSA). nih.gov This suggests their potential application as multifunctional agents that not only combat oxidative stress but also offer protection from harmful UV radiation. nih.gov The most effective compounds in this regard were those that also exhibited the best antioxidant profiles, highlighting a correlation between these two properties. nih.gov

The antioxidant potential of the broader class of indole-2-carbohydrazides has also been established. For instance, a series of 4,6-dimethoxy-1H-indole-2-carbohydrazides were found to be more effective antioxidants than their cyclized 2-(indol-2-yl)-1,3,4-oxadiazole counterparts when tested using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. researchgate.net

Data on Antioxidant Activity of Indole Hydrazone Derivatives

The following table summarizes the DPPH radical scavenging activity for a selection of 5-chloroindole hydrazide/hydrazone derivatives, highlighting their potency in comparison to known antioxidants.

| Compound | DPPH Radical Scavenging IC₅₀ (µM) |

| Derivative 1 | 2 |

| Derivative 2 | 60 |

| Other Derivatives | 2-60 |

| Data sourced from a study on 5-chloroindole hydrazide/hydrazone derivatives. nih.gov |

Data on Superoxide Radical Scavenging Activity

The table below illustrates the percentage of inhibition of superoxide radicals by various 5-chloroindole hydrazide/hydrazone derivatives at a concentration of 1 mM.

| Compound | Superoxide Radical Scavenging (% Inhibition at 1 mM) |

| Derivative Series | 79 - 95 |

| Data from research on 5-chloroindole hydrazide/hydrazone derivatives. nih.gov |

In Vitro Photoprotective Activity

The photoprotective potential of arylidene-1H-indole-2-carbohydrazones is demonstrated by their in vitro SPF values.

| Compound Series | In Vitro SPF |

| Arylidene-1H-indole-2-carbohydrazones | Satisfactory (compared to commercial sunscreens) |

| Findings from a study on the multifunctional properties of indole hydrazones. nih.gov |

Structure Activity Relationship Sar Studies of 5 Chloro 1h Indole 2 Carbohydrazide Derivatives

Influence of Substitutions on the Indole (B1671886) Ring System (e.g., C3, C5) on Biological Potency

The indole ring serves as a crucial scaffold for this class of compounds, and substitutions at its C3 and C5 positions have been shown to profoundly influence biological activity.

The C5 position of the indole ring is a key determinant of potency. The presence of a halogen atom, specifically chlorine, is a common feature in many active derivatives. In studies of indole-2-carboxamides as CB1 allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. mdpi.com Similarly, in the context of antiproliferative agents, the 5-chloro substitution is considered vital. nih.gov When comparing a 5-chloro derivative with a 5-bromo analogue for antiproliferative activity, the chlorine-containing compound was found to be 1.2-fold more potent, suggesting that chlorine is more tolerated for this specific action. nih.gov Further investigations into di-halogenation showed that 5,7-dichloro and 5,7-difluoro derivatives exhibited higher antiproliferative activity than the corresponding 5-chloro-monohalo compound, indicating that multiple halogen substitutions can be beneficial. nih.gov However, in another instance, a 5,7-dichloro derivative demonstrated lower potency than the 5-chloro derivative, suggesting the influence of other structural features. nih.gov

The C3 position has also been a major focus of modification. For CB1 allosteric modulators, introducing short alkyl groups at the C3 position, such as an ethyl group, was shown to be favorable. mdpi.com The type and size of C3 substituents play a critical role, with research suggesting the presence of a hydrophobic sub-pocket in the CB1 receptor that can accommodate linear alkyl groups but not bulkier cyclic structures. nih.gov In the pursuit of antiproliferative agents targeting EGFR, a range of substituents at the C3 position were evaluated. nih.gov The activity was found to increase in the order of: phenyl < hydroxymethyl < ethoxymethyl < methoxyvinyl < H. nih.gov This indicates that for this particular target, smaller or even unsubstituted C3 positions are preferred. nih.gov

Table 1: Influence of Indole Ring Substitutions on Biological Activity

| Position | Substitution | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| C5 | Chloro or Fluoro | CB1 Allosteric Modulation | Enhanced potency. | mdpi.com |

| C5 | Chloro vs. Bromo | Antiproliferative (EGFR) | Chlorine substitution resulted in 1.2-fold higher potency than bromine. | nih.gov |

| C5, C7 | Dichloro or Difluoro | Antiproliferative | Dihalo derivatives showed higher potency than the 5-monochloro analogue. | nih.gov |

| C3 | Short alkyl groups (e.g., ethyl) | CB1 Allosteric Modulation | Enhanced potency. | mdpi.com |

| C3 | H > Methoxyvinyl > Ethoxymethyl > Hydroxymethyl > Phenyl | Antiproliferative (EGFR) | Unsubstituted C3 or small groups showed the best activity. | nih.gov |

| C3 | Linear alkyl groups (e.g., pentyl) | CB1 Allosteric Modulation | Linear alkyl groups fit well into a proposed hydrophobic sub-pocket, enhancing allostery. | nih.gov |

Impact of Structural Modifications on the Hydrazide and Pendant Moieties on Biological Activity

The carbohydrazide (B1668358) functional group (-CO-NH-NH2) is a versatile linker that can be readily modified, often by condensation with aldehydes or ketones to form hydrazones, or by coupling with amines to form amides. These modifications, along with changes to the appended chemical groups (pendant moieties), are pivotal for tuning the biological activity.

Many potent derivatives are indole-2-carboxamides, where the terminal hydrazide is replaced by an amide linkage to a pendant group. A recurring and important pendant moiety is the phenethyl group. Studies on antiproliferative indole-2-carboxamides revealed that an N-phenethyl carboxamide structure is crucial for activity. nih.gov Derivatives containing this moiety demonstrated significantly greater potency than those with other substituents like 4-benzyl carbonyl or 4-phenylpiperazin-1-yl carbonyl groups. nih.gov

Further modifications to this phenethyl group can yield substantial gains in potency. For instance, adding a diethylamino group to the 4-position of the terminal phenyl ring was found to enhance the potency of CB1 receptor allosteric modulators. mdpi.com In a series of antiproliferative compounds, the addition of a terminal morpholine (B109124) or piperidine (B6355638) ring to the phenethyl moiety led to some of the most effective derivatives, with GI50 values as low as 0.95 µM against breast cancer cell lines. nih.gov Specifically, the m-piperidinyl derivative was identified as a highly potent inhibitor of the EGFRT790M mutant, being 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com

The transformation of the carbohydrazide into a hydrazone is another common strategy. Hydrazones possess an azometine (-NHN=CH-) linkage and have been investigated for a wide range of biological activities, including anti-platelet, antimicrobial, and antitumor effects. rsc.org In one study, condensing indole carbohydrazides with various aromatic aldehydes produced acylhydrazone derivatives with significant anti-platelet aggregation activity. rsc.org

Table 2: Impact of Hydrazide and Pendant Moiety Modifications on Biological Activity

| Core Modification | Pendant Moiety | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| Carboxamide | N-phenethyl | Antiproliferative | This moiety was found to be critical for potent antiproliferative action. | nih.gov |

| Carboxamide | N-(4-diethylamino)phenethyl | CB1 Allosteric Modulation | The diethylamino group enhanced potency. | mdpi.com |

| Carboxamide | N-(phenethyl)-morpholine | Antiproliferative (EGFR/CDK2) | Highly effective derivative with a GI50 value of 1.05 µM. | nih.gov |

| Carboxamide | N-(phenethyl)-piperidine | Antiproliferative (EGFR/CDK2) | Potent derivative with GI50 of 1.70 µM. | nih.gov |

| Carboxamide | N-((phenethylamino)methyl)-m-piperidinyl | Antiproliferative (EGFRT790M) | 1.2-fold more potent than erlotinib. | mdpi.com |

| Acylhydrazone | Various substituted aryl groups | Anti-platelet Aggregation | Condensation with aromatic aldehydes led to potent anti-platelet agents. | rsc.org |

Stereochemical Considerations and their Role in Receptor Interactions

The three-dimensional arrangement of a molecule is fundamental to its interaction with a biological receptor. While not always the primary focus, stereochemical considerations in the design of 5-chloro-1H-indole-2-carbohydrazide derivatives have proven to be critical for achieving high potency.

The importance of stereochemistry is explicitly demonstrated in the development of glycogen (B147801) phosphorylase (GP) inhibitors. In a series of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, the introduction of a hydroxyl group created a chiral center. Subsequent synthesis and testing of optically active derivatives revealed that the (R)-enantiomer, specifically 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide, was the most potent compound in the series, with an IC50 of 0.020 µM. This highlights that a specific stereoisomer can have a significantly better fit and interaction with the target enzyme.

Mechanistic Insights into the Biological Actions of 5 Chloro 1h Indole 2 Carbohydrazide Derivatives

Elucidation of Cellular and Molecular Mechanisms Underlying Antiproliferative Effects

Derivatives of 5-chloro-1H-indole-2-carbohydrazide exert their antiproliferative effects through a variety of cellular and molecular mechanisms, primarily centered on the induction of apoptosis and the disruption of key signaling pathways involved in cell growth and proliferation.

A prominent mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain 5-chloro-1H-indole-2-carboxamide derivatives can significantly increase the levels of key apoptotic markers. For instance, compounds 5d , 5e , and 5h have been observed to elevate the levels of Caspase 3, a crucial executioner caspase in the apoptotic cascade. nih.gov Compound 5e , in particular, demonstrated a 9.7-fold increase in Caspase 3 levels compared to untreated control cells. nih.gov Further investigation into the apoptotic pathways revealed that these compounds also impact both the intrinsic and extrinsic pathways by increasing the levels of Caspase 8 and Caspase 9. nih.gov

The intrinsic apoptotic pathway is further implicated by the observed increase in Cytochrome C levels in cancer cells treated with these derivatives. nih.gov Compounds 5d , 5e , and 5h were found to increase Cytochrome C levels by 14, 16, and 13 times, respectively, in MCF-7 human breast cancer cells. nih.gov This release of Cytochrome C from the mitochondria is a critical step in the activation of the apoptotic cascade. The pro-apoptotic protein Bax is also upregulated, with compounds 5f and 5g inducing a 37- and 36-fold increase in Bax levels, respectively, in Panc-1 cancer cells. nih.gov Concurrently, the levels of the anti-apoptotic protein Bcl-2 are downregulated, further shifting the cellular balance towards apoptosis. nih.govnih.gov

Beyond the direct induction of apoptosis, these derivatives also interfere with critical signaling pathways that regulate cell proliferation. Several derivatives have been identified as potent inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The dual inhibition of both EGFR and CDK2 by compounds like 5d , 5e , 5h , 5i , 5j , and 5k highlights a multi-targeted approach to halting cancer cell proliferation. nih.gov Furthermore, some derivatives have shown inhibitory activity against BRAF, a mutated protein kinase implicated in several cancers. mdpi.com The ability of these compounds to target both wild-type and mutant forms of these kinases, such as EGFR, underscores their potential to overcome drug resistance. nih.govmdpi.comresearchgate.net

The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines. For example, derivatives 3b and 3e have shown significant cytotoxicity against the LOX-IMVI melanoma cell line, which overexpresses the BRAF kinase. mdpi.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Target Cancer Cell Line(s) | Key Findings | Reference |

| 3b and 3e | LOX-IMVI (Melanoma) | High ability to reduce cell viability. | mdpi.com |

| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast Cancer) | Potent antiproliferative activity, superior to other tested cell lines. | nih.gov |

| 5f | Various (including Panc-1) | More efficient suppression of cancer cell lines than erlotinib (B232). | nih.gov |

| 24f | HCT116 and SW480 (Colon Cancer) | Potent cytotoxic activities with GI₅₀ values of 8.1 and 7.9 μM, respectively. | nih.gov |

Detailed Analysis of Enzyme Binding Modes and Inhibition Mechanisms

The inhibitory effects of this compound derivatives on their target enzymes are underpinned by specific and intricate binding interactions within the enzyme's active site. Molecular docking studies have provided valuable insights into these binding modes, revealing how these compounds achieve their potent inhibitory activity.

A recurring theme in the binding of these derivatives is the interaction of the 5-chloro-indole moiety within a hydrophobic pocket of the target enzyme. mdpi.commdpi.com This core structure often stacks between key amino acid residues, such as Trp531 and Phe583 in BRAF, forming hydrophobic interactions that anchor the inhibitor in place. mdpi.com Additionally, the indole (B1671886) nitrogen can participate in hydrogen bonding with residues like Asp855 in EGFR, further stabilizing the complex. nih.gov

Specific substitutions on the indole ring and the carbohydrazide (B1668358) chain play a crucial role in determining the binding affinity and selectivity. For example, in the case of BRAF inhibitors, a piperidin-1-yl moiety on a derivative can extend into the active site, mimicking the binding of known inhibitors like vemurafenib. mdpi.com The chloro group at the 5-position of the indole ring is also significant, often positioned near key residues like Cys532 at the gate of the active site, potentially influencing the compound's orientation and affinity. mdpi.comnih.gov

Hydrogen bonding is a critical component of the binding mechanism for many of these derivatives. The amide NH group of the carboxamide linker can form hydrogen bonds with residues like Lys483. mdpi.comnih.gov Furthermore, in derivatives targeting EGFR, the indole-2-carboxylate (B1230498) moiety can bind deeply within the hydrophobic pocket, forming multiple hydrogen bonds with key residues such as Met790 and Lys745. mdpi.com

Molecular docking simulations of derivatives targeting tubulin have suggested that these compounds bind at the colchicine (B1669291) site, a known binding pocket for microtubule-destabilizing agents. nih.govrsc.org This interaction is predicted to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The binding of these derivatives can also involve ionic interactions. For instance, quaternary amine moieties in some derivatives can form ionic bonds with aspartate residues, such as Asp800, at the entrance of the EGFR binding site. nih.gov

Table 2: Key Binding Interactions of this compound Derivatives with Target Enzymes

| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Indole-2-carboxylates | BRAF | Trp531, Phe583, Val471, Cys532 | Hydrophobic, π-H interactions | mdpi.com |

| Indole-2-carboxylates | EGFR | Met790, Lys745, Val726 | Hydrogen bonding, π-H interactions | mdpi.com |

| Indole-2-carboxamides | BRAF | Phe583, Trp531, Val471, Cys532, Thr529 | Hydrophobic, Hydrogen bonding | mdpi.comnih.gov |

| Indole-2-carboxamides | EGFR | Asp855, Asp800, Leu844, Lys745 | Hydrogen bonding, Ionic bonds, π-H and π-cation interactions | nih.gov |

| Indole-2-carboxamides | Human Liver Glycogen (B147801) Phosphorylase a | - | Favorable electrostatic interactions | nih.gov |

| Furanyl/Thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | Tubulin | - | Binding at the colchicine site | nih.govrsc.org |

Identification and Validation of Key Biological Targets and Pathways

The diverse biological activities of this compound derivatives stem from their interaction with a range of key biological targets and modulation of critical cellular pathways. Research has focused on identifying and validating these targets to better understand the therapeutic potential of this class of compounds.

A primary and well-validated target for many of these derivatives is the Epidermal Growth Factor Receptor (EGFR) and its mutants. nih.govnih.govmdpi.com The inhibitory activity of these compounds against both wild-type EGFR and the drug-resistant T790M mutant has been a significant focus of research. nih.govmdpi.comresearchgate.net The development of derivatives as dual inhibitors of EGFR and other kinases, such as BRAF , represents a strategy to combat cancers driven by multiple oncogenic pathways. mdpi.commdpi.comnih.gov The inhibition of these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Another important validated target is tubulin . nih.govrsc.org By binding to the colchicine site of tubulin, certain indole-2-carbohydrazide derivatives interfere with microtubule polymerization dynamics. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis, a well-established mechanism for many successful anticancer drugs.

Glycogen phosphorylase (GP) has also been identified as a key target. nih.govmdpi.comnih.gov Specifically, derivatives have been shown to inhibit both the liver (hLGPa) and brain (PYGB) isoforms of this enzyme. nih.govmdpi.com Inhibition of GP can have therapeutic implications in conditions like diabetes and ischemic brain injury. nih.govmdpi.com The validation of PYGB as a target for a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been demonstrated through gene-silencing experiments, which showed that the protective effects of the compound against hypoxia/reoxygenation injury were diminished upon PYGB knockdown. mdpi.com

In addition to protein kinases and enzymes, these derivatives have been shown to modulate key cellular pathways involved in apoptosis. The upregulation of pro-apoptotic proteins like Bax and Caspases (3, 8, and 9) , and the downregulation of the anti-apoptotic protein Bcl-2 , confirms the engagement of the apoptotic machinery. nih.govnih.govmdpi.com

The anti-angiogenic properties of some derivatives have also been explored, with studies indicating inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that these compounds can also target the tumor microenvironment by cutting off the blood supply essential for tumor growth.

Table 3: Validated Biological Targets of this compound Derivatives

| Biological Target | Implication | Validating Evidence | Reference |

| EGFR (Wild-type and Mutants) | Antiproliferative | Enzyme inhibition assays, molecular docking, cell-based proliferation assays. | nih.govnih.govmdpi.com |

| BRAF | Antiproliferative | Enzyme inhibition assays, molecular docking. | mdpi.comnih.gov |

| Tubulin | Antiproliferative, Apoptosis | Microtubule-destabilizing assays, cell cycle analysis, molecular docking. | nih.govrsc.org |

| Glycogen Phosphorylase (hLGPa, PYGB) | Metabolic regulation, Neuroprotection | Enzyme inhibition assays, crystallographic studies, gene-silencing experiments. | nih.govmdpi.com |

| VEGFR-2 | Anti-angiogenic | HUVEC migration and microtubule formation assays, western blot analysis. | nih.gov |

Computational Chemistry and Rational Drug Design Approaches for 5 Chloro 1h Indole 2 Carbohydrazide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to the active site of a target protein. This analysis provides insights into binding affinity, measured by docking scores or binding energies, and reveals key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.

Several studies have utilized molecular docking to investigate derivatives of the 5-chloro-indole core against various protein targets implicated in disease. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were evaluated as potential anticancer agents by docking them against the kinase domains of Epidermal Growth Factor Receptor (EGFR) with the T790M mutation and BRAF with the V600E mutation, both of which are critical targets in oncology. mdpi.com The docking studies revealed high binding affinities for these compounds, comparable to or exceeding those of co-crystallized reference inhibitors. mdpi.com

Specifically, the docking of derivative 3a into the BRAFV600E active site (PDB: 4WYJ) showed a binding affinity of -9.8 kcal/mol. Its binding was stabilized by a hydrogen bond between the indole (B1671886) N-H group and the backbone carbonyl of Gln609, alongside hydrophobic interactions with residues such as Val503, Ala506, Lys507, Trp581, and Phe582. mdpi.com Similarly, when docked into the EGFRT790M active site (PDB: 4I22), compound 3a achieved a binding affinity of -8.9 kcal/mol. Key interactions included a hydrogen bond from the indole N-H to the backbone carbonyl of Met793 and hydrophobic interactions with Leu718, Val726, Ala743, and Leu844. mdpi.com

Another study focused on 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), an enzyme targeted for type 2 diabetes. nih.gov Crystallographic analysis of the complex between hLGPa and the derivative 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide (2f) confirmed that the inhibitor binds in a solvent-accessible cavity at the dimer interface of the enzyme. nih.gov The two hydroxyl groups on the phenyl ring were found to form favorable electrostatic interactions with the protein, highlighting the critical role of specific functional groups in achieving potent inhibition. nih.gov

Furthermore, derivatives incorporating the 5-chloro-1H-indole structure have been docked against EGFR to predict their binding interactions, underscoring the versatility of this scaffold in targeting protein kinases. researchgate.net

| Compound Derivative | Target Protein (PDB ID) | Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 3a (5-chloro-indole-2-carboxylate) | BRAFV600E (4WYJ) | -9.8 kcal/mol | Gln609, Val503, Ala506, Lys507, Trp581, Phe582 | mdpi.com |

| Derivative 3a (5-chloro-indole-2-carboxylate) | EGFRT790M (4I22) | -8.9 kcal/mol | Met793, Leu718, Val726, Ala743, Leu844 | mdpi.com |

| Derivative 2f (5-chloro-N-aryl-1H-indole-2-carboxamide) | hLGPa (2ZB2) | IC50 = 0.90 µM | Binding at dimer interface solvent cavity | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed based on a known active ligand like 5-chloro-1H-indole-2-carbohydrazide, it can be used as a 3D query to rapidly screen large databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that possess the required structural features for biological activity, thereby accelerating the discovery of new potential drugs.

While the this compound scaffold is an ideal candidate for such studies, specific research detailing the development of a pharmacophore model based on this exact compound for virtual screening purposes is not extensively documented in the reviewed literature. However, the general methodology would involve:

Feature Identification: Defining the key chemical features of the this compound structure, such as the indole ring (hydrophobic, aromatic), the N-H group of the indole (hydrogen bond donor), the hydrazide moiety (hydrogen bond donors and acceptor), and the chloro-substituent (hydrophobic, electron-withdrawing).

Model Generation: Creating a 3D model that spatially defines the relative positions of these critical features based on its docked conformation with a target protein.

Database Screening: Using this 3D model to search virtual compound libraries for molecules that match the pharmacophoric features.

Hit Identification: Filtering and prioritizing the resulting "hits" for further computational analysis (like molecular docking) and eventual experimental testing.

This approach allows for the efficient exploration of chemical space to discover structurally diverse compounds that retain the necessary interaction points for binding to a target of interest.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates. nih.gov High failure rates in clinical trials are often attributed to poor ADME profiles. nih.gov In silico tools provide a rapid and cost-effective method to predict these properties and assess the "drug-likeness" of compounds, helping to prioritize candidates with a higher probability of success.

The drug-likeness of a compound is often initially assessed using frameworks like Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a molecule has a molecular weight >500 Da, a logP >5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors.

For a series of 5-chloro-indole-2-carboxylate derivatives, in silico ADME predictions have been performed to evaluate their potential as orally administered drugs. mdpi.com These studies predicted favorable pharmacokinetic profiles for the compounds. Key findings indicated that the derivatives are likely to have high intestinal absorption (predicted between 88.9% and 90.5%) and are capable of crossing the blood-brain barrier (BBB), with predicted logBB values ranging from 0.22 to 0.31. mdpi.com A logBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates difficulty in crossing. frontiersin.org

Furthermore, the predictions suggested that these compounds are unlikely to be substrates for P-glycoprotein (P-gp), a transmembrane efflux pump that can remove drugs from cells, which is a desirable characteristic. mdpi.com The octanol-water partition coefficient (logP), an indicator of lipophilicity and permeability, was predicted to be within the acceptable range of 4.23–4.82, adhering to Lipinski's rules (logP ≤5). mdpi.com

| Parameter | Predicted Value / Property | Significance in Drug Design | Reference |

|---|---|---|---|

| Intestinal Absorption (Human) | High (88.9% – 90.5%) | Indicates good absorption from the gastrointestinal tract. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability (logBB) | 0.22 – 0.31 | Suggests the ability to cross the BBB and act on central nervous system targets. | mdpi.com |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Reduces the likelihood of drug efflux and resistance. | mdpi.com |

| Lipophilicity (logP) | 4.23 – 4.82 | Falls within the acceptable range of Lipinski's rules, indicating good permeability. | mdpi.com |

Future Perspectives and Research Gaps for 5 Chloro 1h Indole 2 Carbohydrazide Research

Development of Novel and Sustainable Synthetic Approaches for Indole-Carbohydrazide Scaffolds

The synthesis of indole-carbohydrazide derivatives is a crucial first step in their evaluation as potential drug candidates. While various methods exist, there is a pressing need for the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov

Exploration of Underexplored Biological Targets and Therapeutic Applications

Derivatives of 5-chloro-1H-indole-2-carbohydrazide have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai However, the full spectrum of their potential therapeutic applications remains largely unexplored.

A significant body of research has focused on the anticancer properties of these compounds, particularly their ability to inhibit angiogenesis and cell proliferation. nih.govresearchgate.net Some derivatives have shown potent activity against various cancer cell lines, including colon, breast, and lung cancer. nih.govmdpi.com The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway. nih.govresearchgate.net

Beyond cancer, there is a need to investigate other potential therapeutic areas. For example, some indole (B1671886) derivatives have shown promise as inhibitors of human liver glycogen (B147801) phosphorylase a, suggesting a potential role in the management of type 2 diabetes. nih.gov Others have been explored for their antiplatelet aggregation activity, indicating a possible application in cardiovascular diseases. nih.gov The vast and diverse biological activities of indole-containing compounds suggest that this compound derivatives could be active against a wide range of other biological targets. mdpi.com Future research should aim to screen these compounds against a broader panel of targets to uncover new therapeutic opportunities.

Advancements in Structure-Based and Ligand-Based Drug Design Strategies

To optimize the potency and selectivity of this compound derivatives, advanced drug design strategies are essential. Both structure-based and ligand-based approaches can provide valuable insights for the rational design of more effective drug candidates.

Structure-based drug design relies on the three-dimensional structure of the biological target. By understanding the binding interactions between a ligand and its receptor, it is possible to design new molecules with improved affinity and specificity. nih.gov For example, crystallographic studies of a 5-chloro-N-aryl-1H-indole-2-carboxamide derivative bound to human liver glycogen phosphorylase a have revealed key interactions that contribute to its inhibitory activity. nih.gov Such information is invaluable for the design of next-generation inhibitors.

In the absence of a known target structure, ligand-based drug design methods can be employed. youtube.com These approaches use the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. nih.govyoutube.com These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. youtube.com The integration of in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties is also crucial for developing drug candidates with favorable pharmacokinetic profiles. mdpi.com

Potential for Polypharmacology and Multifunctional Drug Development

The concept of "one target, one drug" has been the traditional paradigm in drug discovery. However, it is now recognized that many diseases, particularly complex ones like cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov This has led to the emergence of polypharmacology, which aims to design single drugs that can modulate multiple targets simultaneously. nih.gov

常见问题

Q. What are the standard synthetic routes for 5-chloro-1H-indole-2-carbohydrazide and its derivatives?

Methodological Answer: A common synthetic approach involves condensation of 5-chloro-1H-indole-2-carboxylic acid hydrazide with ketones or aldehydes under reflux conditions. For example, reacting 5-chloro-3-methyl-1H-indole-2-carbohydrazide with cyclohexanone in absolute ethanol at reflux for 3 hours yields 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide with a 91.4% yield after recrystallization . Key reagents and conditions include:

| Reagent/Condition | Role/Parameter |

|---|---|

| Cyclohexanone | Carbonyl source for Schiff base formation |

| Absolute ethanol | Solvent for reflux |

| 3-hour reflux | Reaction time/temperature control |

| Recrystallization (ethanol) | Purification method |

Characterization typically employs NMR, IR, and single-crystal X-ray diffraction (SC-XRD) to confirm structure and purity .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

SC-XRD using programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, the indole ring in 5-chloro-N′-cyclohexylidene derivatives shows planarity (max. deviation: 0.019 Å), and cyclohexane rings adopt chair conformations (puckering parameters: QT = 0.508 Å, θ = 10.2°) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound derivatives?

Methodological Answer: In crystals, N–H⋯O hydrogen bonds form inversion dimers with R2<sup>2</sup>(10) motifs, while C–H⋯N interactions extend these dimers into chains. For example, in 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, N2–H2A⋯O1 bonds (2.06 Å) create dimers, and C9–H9⋯N1 interactions (2.53 Å) propagate layers parallel to the (101) plane . Graph-set analysis (Bernstein et al., 1995) helps classify these interactions .

| Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|

| N–H⋯O | 2.06 | x, y, z |

| C–H⋯N | 2.53 | x+1, y, z |

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray results) be resolved during structural validation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism in solution) vs. static crystal structures. To resolve these:

Cross-validate techniques : Compare NMR solution-state data with SC-XRD solid-state structures.

Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts for proposed tautomers .

Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting spectral consistency.

For example, SC-XRD of 5-chloro derivatives confirms planar indole rings, while NMR may show broadening due to hindered rotation in hydrazide moieties .

Q. What strategies optimize the refinement of crystal structures using SHELX and ORTEP-III?

Methodological Answer:

- SHELXL refinement :

- ORTEP-III visualization :

| Software | Key Feature | Application Example |

|---|---|---|

| SHELXL | Twin refinement | Resolve overlapping peaks in twinned crystals |

| ORTEP-III | Thermal ellipsoids | Visualize anisotropic displacement of hydrazide H atoms |

Q. How are puckering parameters (Cremer-Pople) used to analyze non-planar conformations in derivatives?

Methodological Answer: Cremer-Pople parameters quantify ring puckering in cyclic moieties (e.g., cyclohexane). For 5-chloro-N′-cyclohexylidene derivatives:

- Calculate total puckering amplitude (QT) and polar angles (θ, φ) from atomic coordinates.

- Compare with ideal chair (θ ≈ 0°) or boat (θ ≈ 90°) conformations.

In the title compound, θ = 10.2° confirms a near-chair conformation, while φ = 193° indicates axial substituent orientation .

Data Contradiction Analysis Example

Issue : Discrepancy between theoretical and experimental bond lengths in hydrazide moieties.

Resolution :

Check for systematic errors (e.g., absorption corrections in SC-XRD).

Compare with benchmark datasets (e.g., Protein Data Bank entries for similar hydrazides) .

Re-refine using alternative software (e.g., Olex2 vs. SHELXL) to isolate software-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。